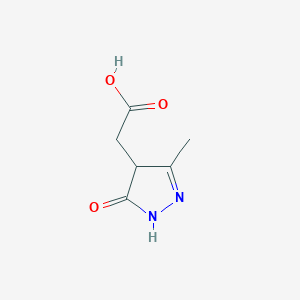

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

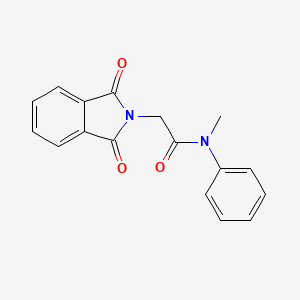

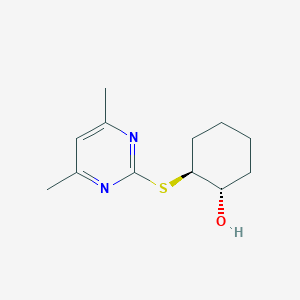

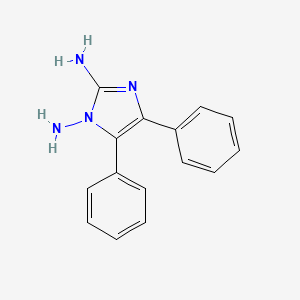

“2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid” is a compound that belongs to the class of pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The molecular formula of “2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid” is C7H10N2O3, with an average mass of 170.166 Da .科学的研究の応用

Novel Mannich Bases Synthesis

A study by Naik et al. (2013) explored the synthesis of new Mannich bases containing a pyrazolone moiety, which includes derivatives of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid. These compounds were characterized using various analytical methods and their electrochemical behaviors were examined (Naik et al., 2013).

Antimicrobial Activity

Reddy et al. (2013) synthesized novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety, which includes derivatives of this compound. They characterized these new compounds and evaluated their antimicrobial activities, finding some exhibited significant activity (Reddy et al., 2013).

Corrosion Inhibition for Mild Steel

Lgaz et al. (2018) investigated the effectiveness of pyrazoline derivatives, including 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid derivatives, as corrosion inhibitors for mild steel. Their study employed experimental and theoretical methods to demonstrate high inhibition efficiency of these compounds (Lgaz et al., 2018).

Divergent Cyclisations

Smyth et al. (2007) discussed the reaction of a similar compound, leading to the formation of alternative cyclic imide products. This study provided insights into the reaction mechanism and the influence of different factors on the outcome of cyclisation (Smyth et al., 2007).

Reaction with Acetylenedicarboxylic Acids

Danilkina et al. (2011) explored the reactions of dimethyl acetylenecarboxylate with derivatives of 4,5-dihydro-1H-pyrazole-1-carbothioamides, leading to the synthesis of various thiazole and thiazin derivatives. This work highlights the utility of these reactions in synthesizing heterocyclic compounds (Danilkina et al., 2011).

Germination Inhibitory Constituents

Oh et al. (2002) isolated a related compound, (5-butyl-3-oxo-2,3-dihydrofuran-2-yl)-acetic acid, from the flowers of Erigeron annuus. This compound, along with others, showed inhibitory effects on the germination of lettuce seeds (Oh et al., 2002).

Isomerization of 1-Aminobarbituric Acids

Jacobsen et al. (1979) demonstrated that 1-aminobarbituric acid undergoes isomerization to form 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid, showing the potential for synthesizing oxotriazolyl aliphatic acids (Jacobsen et al., 1979).

Corrosion Inhibition Studies

Another study by Lgaz et al. (2020) expanded on their earlier work, demonstrating the utility of pyrazoline derivatives as corrosion inhibitors in hydrochloric acid solution. They combined experimental and computational techniques to explore the mechanisms of corrosion inhibition (Lgaz et al., 2020).

Ammoxidation of Alcohols

Xie et al. (2014) investigated the use of Cu(II)/pypzacac complexes in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, highlighting the role of pyrazoline derivatives in these catalytic processes (Xie et al., 2014).

将来の方向性

The future directions for “2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid” and similar compounds could involve further exploration of their synthesis methods, chemical properties, and biological activities. There’s a growing interest in the field of medicinal chemistry for structurally diverse compounds containing a pyrazole nucleus .

特性

IUPAC Name |

2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-4(2-5(9)10)6(11)8-7-3/h4H,2H2,1H3,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGYDEGDXANEHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate](/img/structure/B1362145.png)

![3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1362171.png)